Pent-4-yne-1-sulfonyl chloride
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Overview
Description
Pent-4-yne-1-sulfonyl chloride is an organic compound with the molecular formula C5H7ClO2S. It is a sulfonyl chloride derivative characterized by the presence of a sulfonyl chloride group attached to a pent-4-yne backbone. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Pent-4-yne-1-sulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of pent-4-yne with sulfuryl chloride (SO2Cl2) under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to prevent decomposition of the product .
Another method involves the oxidation of thiol derivatives using reagents such as hydrogen peroxide (H2O2) in the presence of sulfuryl chloride. This method is advantageous due to its high yield and mild reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Pent-4-yne-1-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert it into sulfonamides.
Substitution: It readily participates in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) and sulfuryl chloride (SO2Cl2) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution: Nucleophiles like amines, alcohols, and thiols are used in substitution reactions.
Major Products
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfonamides.
Substitution: Various substituted sulfonyl derivatives depending on the nucleophile used.
Scientific Research Applications
Pent-4-yne-1-sulfonyl chloride has several applications in scientific research:
Biology: It is employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of pent-4-yne-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonyl derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon atom.
Tosyl chloride: Contains a toluene group attached to the sulfonyl chloride.
Benzenesulfonyl chloride: Features a benzene ring attached to the sulfonyl chloride.
Uniqueness
Pent-4-yne-1-sulfonyl chloride is unique due to its alkyne backbone, which imparts distinct reactivity compared to other sulfonyl chlorides
Properties
IUPAC Name |
pent-4-yne-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO2S/c1-2-3-4-5-9(6,7)8/h1H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYFAHXOSIXLIKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67448-64-0 |
Source
|
Record name | pent-4-yne-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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